7-benzyl-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
Overview
Description
7-benzyl-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-benzyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is 327.16952493 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl peptidase 4 . Dipeptidyl peptidase-4 is an enzyme responsible for the degradation of incretin hormones in the body. These hormones play a crucial role in regulating insulin secretion .
Mode of Action
It is believed to interact with its target, dipeptidyl peptidase 4, leading to changes in the enzyme’s activity . This interaction could potentially influence the regulation of insulin secretion, impacting glucose homeostasis .
Biochemical Pathways
Given its target, it is likely involved in the incretin hormone pathway, which plays a significant role in glucose metabolism .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
Given its target, it is likely to influence the regulation of insulin secretion, potentially impacting glucose homeostasis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s interaction with its target and its overall effectiveness .
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(propylamino)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-4-10-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)11-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHBCXLCAHCJKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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